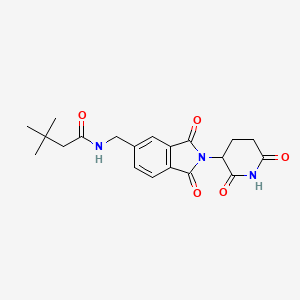








|
REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[N:8]([CH:14]1[CH2:19][CH2:18][C:17](=[O:20])[NH:16][C:15]1=[O:21])[C:7]2=[O:22].[C:23]([CH2:27][C:28](Cl)=[O:29])([CH3:26])([CH3:25])[CH3:24].CCN(C(C)C)C(C)C>C(Cl)Cl>[O:21]=[C:15]1[CH:14]([N:8]2[C:7](=[O:22])[C:6]3[C:10](=[CH:11][CH:12]=[C:4]([CH2:3][NH:2][C:28](=[O:29])[CH2:27][C:23]([CH3:26])([CH3:25])[CH3:24])[CH:5]=3)[C:9]2=[O:13])[CH2:19][CH2:18][C:17](=[O:20])[NH:16]1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
0.97 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NCC=1C=C2C(N(C(C2=CC1)=O)C1C(NC(CC1)=O)=O)=O
|
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)CC(=O)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.05 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
solution was washed with dil. aq. HCl (2×50 mL), water (2×50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography (0-5% MeOH CH2Cl2)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
triturated in EtOAc for 18 h
|
|
Duration
|
18 h
|
|
Type
|
CUSTOM
|
|
Details
|
The product was dried in vacuo
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1NC(CCC1N1C(C2=CC=C(C=C2C1=O)CNC(CC(C)(C)C)=O)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.39 g | |
| YIELD: PERCENTYIELD | 34% | |
| YIELD: CALCULATEDPERCENTYIELD | 33.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |